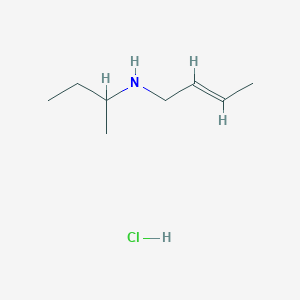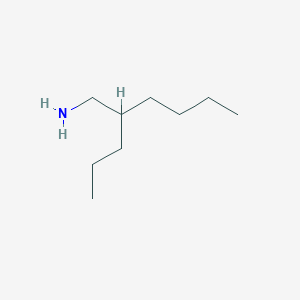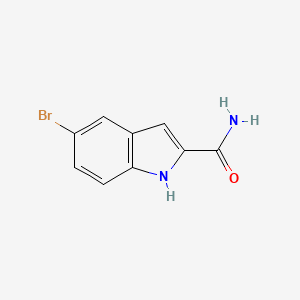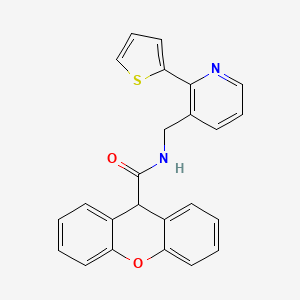![molecular formula C16H12F3NO5 B2897697 3-Ethoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzaldehyde CAS No. 346439-53-0](/img/structure/B2897697.png)
3-Ethoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-Ethoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzaldehyde” is an organic compound . It has a molecular formula of C15H10F3NO5 .
Synthesis Analysis
The synthesis of such compounds often involves various methods, including the Claisen-Schmidt condensation and the Ullmann reaction. Reactions at the benzylic position are very important for synthesis problems .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using techniques like nuclear magnetic resonance spectroscopy (NMR), infrared spectroscopy (IR), and mass spectrometry (MS).Chemical Reactions Analysis
Reactions that occur at the benzylic position are very important for synthesis problems. These include free radical bromination, nucleophilic substitution, and oxidation .Physical And Chemical Properties Analysis
The molecular weight of “this compound” is 341.24 g/mol . More specific physical and chemical properties such as melting point, boiling point, and density are not available in the current resources.Scientific Research Applications
Synthesis and Structural Characterization
Bis-aldehyde monomers, including 3-ethoxy-4-[4'-formyl-phenoxy]benzaldehyde, were synthesized and structurally characterized through various spectroscopic techniques. These monomers were polymerized with different diamines to yield poly(azomethine)s, demonstrating potential in polymer science. The electrical conductivity of these polymers was also explored, showing significant conductivity values (Hafeez et al., 2019).
Catalysis and Chemical Reactions
The compound has been involved in catalysis and various chemical reactions. In one study, different substituted benzaldehydes, including compounds structurally similar to 3-ethoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzaldehyde, were used in the condensation with ethyl cyanoacetate, showing potential in pharmaceutical applications as precursors for calcium channel blockers (Perozo-Rondón et al., 2006).
Photocatalytic Applications
Graphitic carbon nitride, modified through thermal, chemical, and mechanical processes, was used as a metal-free photocatalyst for the conversion of benzyl alcohol to benzaldehyde. This study highlights the potential of using similar compounds in environmentally friendly photocatalytic applications (Lima et al., 2017).
Novel Copolymers and Polymer Science
Novel trisubstituted ethylenes, including oxy ring-substituted propyl 2-cyano-3-phenyl-2-propenoates, were prepared and copolymerized with styrene. This research contributes to the development of new materials in polymer science, where benzaldehyde derivatives play a crucial role (Kharas et al., 2016).
Photorearrangements and Photochemistry
In a study involving 4-carbomethoxy-4-methyl-3-(trimethylsilyl)-2,5-cyclohexadien-1-one derived from benzaldehyde, photorearrangements were explored, showing the compound's relevance in photochemical studies (Schultz & Antoulinakis, 1996).
Nanoparticle Catalysis
NiFe2O4 nanoparticles were used as catalysts for the selective oxidation of benzyl alcohol to benzaldehyde, illustrating the potential of such compounds in nanocatalysis and industrial applications (Iraqui et al., 2020).
Mechanism of Action
Target of Action
Compounds with similar structures have been known to interact with enzymes like reverse transcriptase . The role of these targets is crucial in various biochemical processes, including DNA replication and transcription.
Mode of Action
It’s worth noting that similar compounds have been observed to participate in free radical reactions . In these reactions, the compound may interact with its targets, leading to changes in their structure and function.
properties
IUPAC Name |
3-ethoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F3NO5/c1-2-24-15-7-10(9-21)3-5-14(15)25-13-6-4-11(16(17,18)19)8-12(13)20(22)23/h3-9H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZGIQSZZRPAQPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=O)OC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F3NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{5,7-Dimethylpyrazolo[1,5-a]pyrimidin-6-yl}propanoic acid](/img/structure/B2897621.png)
![(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone](/img/structure/B2897622.png)
![N-methyl-2-[(4-oxo-3-prop-2-enyl-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide](/img/structure/B2897624.png)
![4,7,8-Trimethyl-2,6-bis(3-methylbutyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2897625.png)

![1-(2,5-Dimethylphenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2897627.png)
![3-{4-[4-fluoro-2-(trifluoromethyl)benzoyl]piperazin-1-yl}-4-(2-methoxyethoxy)-N-methyl-N-propylbenzene-1-sulfonamide](/img/structure/B2897628.png)
![4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}-N-(4-pyridinylmethyl)benzenecarboxamide](/img/structure/B2897629.png)

![1-(2-{[2,2'-Bithiophene]-5-yl}-2-hydroxyethyl)-3-ethylurea](/img/structure/B2897631.png)


![N-[5-(cyclopropylcarbamoyl)-2-methylphenyl]-1-(prop-2-yn-1-yl)piperidine-2-carboxamide](/img/structure/B2897636.png)